molecular formula C17H14O4 B1248621 3',5'-Dimethoxyflavone

3',5'-Dimethoxyflavone

Cat. No.: B1248621
M. Wt: 282.29 g/mol
InChI Key: KXKCAWTVONUDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3, 5-Dimethoxyphenyl)-4H-chromen-4-one, also known as 3'5'-dimethoxyflavone or 3', 5'-mof, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 2-(3, 5-Dimethoxyphenyl)-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Antibacterial Activity

3',5'-Dimethoxyflavone and its derivatives have been identified for their antibacterial properties. Specifically, compounds isolated from Acanthospermum hispidum DC, closely related to this compound, showed significant antibacterial activity against various bacterial strains, including Salmonella typii, Staphylococcus aureus, and Klebsiella pneumoniae, among others (Edewor & Olajire, 2011).

Antidiabetic and Hypolipidemic Effects

A study demonstrated the antidiabetic and hypolipidemic effects of 5,7-dimethoxyflavone in streptozotocin-induced diabetic rat models. It significantly reduced blood sugar, glycosylated hemoglobin levels, and increased non-enzymic antioxidants, presenting a protective effect on β cell integrity (Xie et al., 2019).

Allelopathic Activity

Compounds including 5,7,4'-trihydroxy-3',5'-dimethoxyflavone from allelopathic rice accession showed notable inhibitory activity on weeds and fungal pathogens, indicating its potential as a natural herbicide and fungicide (Kong et al., 2004).

Anticholinesterase Activity

Certain methoxyflavones, including derivatives of this compound, were identified as potent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer’s. Particularly, 5,7-dimethoxyflavone showed strong selectivity for BChE over AChE, hinting at its potential in Alzheimer's treatment (Sawasdee et al., 2009).

Biotransformation and Low Toxicity

5,7-Dimethoxyflavone was subjected to biotransformation studies, showing low toxicity and the potential for various biological applications. The biotransformation led to various derivatives with potential therapeutic applications (Łużny et al., 2021).

Tumor Inhibition and Immunity Enhancement

Flavone from Cirsium japonicum DC, containing components like 5,7-dihydroxy-6,4'-dimethoxyflavone, showed promising results in inhibiting tumor growth and enhancing cellular and humoral immune responses in mice, suggesting its potential as an anti-tumor agent (Liu et al., 2006).

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-12-7-11(8-13(9-12)20-2)17-10-15(18)14-5-3-4-6-16(14)21-17/h3-10H,1-2H3

InChI Key

KXKCAWTVONUDBH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)OC

Synonyms

3',5'-dimethoxyflavone
3',5'-methoxyflavone
3',5'-MOF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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